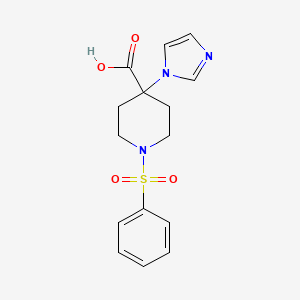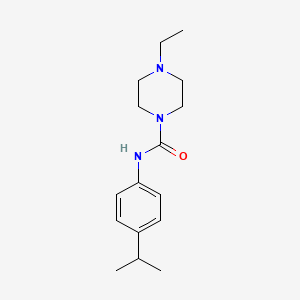
4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid, also known as PIPSOX, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PIPSOX is a piperidine derivative that contains an imidazole ring and a phenylsulfonyl group, making it a unique chemical structure with promising properties. In
Mécanisme D'action
The mechanism of action of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a crucial role in the growth and survival of these cells. By inhibiting CAIX, 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid disrupts the pH balance of cancer cells, leading to their death. 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid also inhibits the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has been shown to have several biochemical and physiological effects. In addition to its inhibition of CAIX and AChE, 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has been shown to inhibit the activity of the enzyme carbonic anhydrase XII (CAXII), which is also overexpressed in cancer cells. 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid is its unique chemical structure, which gives it potential therapeutic properties not found in other compounds. 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the safety and efficacy of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid in humans.
Orientations Futures
There are several future directions for research on 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid. One area of interest is the development of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid as a potential treatment for other types of cancer, as well as other diseases such as diabetes and cardiovascular disease. Additionally, more research is needed to understand the mechanism of action of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid and its potential side effects. Overall, 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid shows promise as a potential therapeutic agent for a variety of diseases, and further research is warranted to fully explore its potential.
Méthodes De Synthèse
The synthesis of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid involves a multi-step process that starts with the reaction of piperidine with 4-chlorobutyric acid to form 4-piperidylbutyric acid. This intermediate product is then reacted with 1H-imidazole-1-carboxaldehyde in the presence of a catalyst to yield 4-(1H-imidazol-1-yl)-1-piperidylbutyric acid. Finally, the phenylsulfonyl group is introduced through a reaction with phenylsulfonyl chloride in the presence of a base, resulting in the formation of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid.
Applications De Recherche Scientifique
4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-imidazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-14(20)15(17-11-8-16-12-17)6-9-18(10-7-15)23(21,22)13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZVJNHQLAVWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CN=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331259.png)
![N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5331263.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride](/img/structure/B5331270.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331278.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5331279.png)
![2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5331286.png)

![N-methyl-7-(3-methylbut-2-enoyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5331317.png)


![N-benzyl-N'-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]sulfamide](/img/structure/B5331336.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5331348.png)
![N-benzyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5331354.png)